2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid
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Overview
Description
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid is a compound that features a tetrazole ring attached to a benzoic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both tetrazoles and benzoic acids. Tetrazoles are known for their stability and resistance to metabolic degradation, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid typically involves the reaction of a benzoic acid derivative with a tetrazole precursor. One common method involves the use of 4-bromobenzoic acid, which reacts with sodium azide in the presence of a copper catalyst to form the tetrazole ring . The reaction conditions often include heating the mixture in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the tetrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-hydroxy-5-(2H-1,2,3,4-tetrazol-5-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but lacks the hydroxyl group, which can affect its reactivity and biological activity.
5-(4-carboxyphenyl)-1H-tetrazole: Another tetrazole derivative with a carboxylic acid group, but with different substitution patterns on the benzene ring.
2-(1H-tetrazol-5-yl)benzoic acid: Similar to the target compound but with different positioning of the hydroxyl and tetrazole groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68535-39-7 |
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Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-hydroxy-5-(2H-tetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O3/c13-6-2-1-4(3-5(6)8(14)15)7-9-11-12-10-7/h1-3,13H,(H,14,15)(H,9,10,11,12) |
InChI Key |
ZFXPNVWAVFNWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(=O)O)O |
Origin of Product |
United States |
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